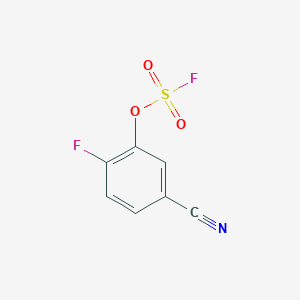

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications in both academia and industry. This compound is also known as CF3SO2OC6H3(CN)(F)2 and is a member of the sulfonyl fluoride family. It is a colorless crystalline solid with a molecular weight of 287.22 g/mol.

Scientific Research Applications

Synthesis of Cyanophenoxazines and Related Compounds

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene plays a role in the synthesis of various heterocycles, including cyanophenoxazines. These compounds are derived from reactions involving nucleophiles and have applications in producing high-yield substituted heterocycles. For instance, cyano-activated fluoro displacement reactions have been utilized to synthesize cyanophenoxazines and related compounds (Eastmond, Gilchrist, Paprotny, & Steiner, 2001).

Magnetic Resonance Spectra Study

This compound is also instrumental in the study of magnetic resonance spectra. For instance, 2-Fluoro-5-nitrobenzonitrile, a chemical analogous to 1-fluoro-2,4-dinitrobenzene where the nitro group is replaced by a cyano group, has been used for resonance spectral studies of certain derivatives (Wilshire, 1967).

Analysis of Protein Hydrodisulfide Groups

The chemical is useful in biochemistry, specifically in the analysis of protein hydrodisulfide groups. The use of 1-fluoro-2,4-dinitrobenzene as a probe for hydrodisulfide groups in proteins has been described, indicating its utility in biochemical analyses (Sawahata & Neal, 1982).

Organic Chemistry Research

It is also relevant in organic chemistry research. For example, studies have been conducted on the synthesis and transition temperatures of compounds like 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, demonstrating its role in organic synthesis (Gray, Hird, Ifill, Smith, & Toyne, 1995).

Development of Fluorescent Probes

It contributes to the development of fluorescent probes. For example, twin-cyano-stilbene-based two-photon fluorescent probes for mercury detection in aqueous solutions were developed using derivatives of this compound (Huang et al., 2008).

Study of Optoelectronic Properties

This chemical is utilized in the study of optoelectronic properties of materials. For instance, steady development on photophysical behaviors for a variety of organic fluorophores has been inspired by generating anthracene-based fluorescent molecules with strong acceptor and significantly weak donor through a π-spacer, involving derivatives of this compound (Baig et al., 2018).

Genotoxic Impurity Analysis

It is also used in the synthesis and quantitation of genotoxic impurities in pharmaceutical compounds, indicating its importance in pharmaceutical chemistry (Katta et al., 2017).

Properties

IUPAC Name |

4-cyano-1-fluoro-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIUYOJFMCKMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)

![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)

![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)

![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)